Cyanocobalamine Impureté H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

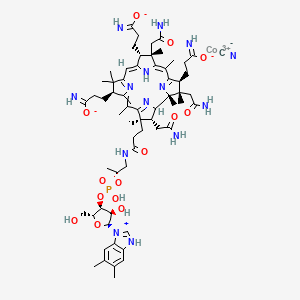

L'8-épi-Cyanocobalamine est un dérivé synthétique de la vitamine B12, également connue sous le nom de cobalamine. Elle se caractérise par une configuration épi en position C8 du cycle corrine. La formule chimique de l'8-épi-Cyanocobalamine est C63H88CoN14O14P, et sa masse moléculaire est de 1355,39 g/mol . Ce composé est principalement utilisé dans la recherche scientifique et possède diverses applications en chimie, biologie, médecine et industrie.

Applications De Recherche Scientifique

Chemistry

Cyanocobalamin Impurity H serves as a model compound for studying the chemistry of cobalamin derivatives. Its unique structural configuration allows researchers to investigate the reactivity and stability of vitamin B12 derivatives under various conditions.

Biology

In biological research, this compound is utilized to understand the roles of vitamin B12 derivatives in metabolic pathways. Studies have shown that cyanocobalamin can influence methylation reactions critical for cellular growth and division .

Medicine

Cyanocobalamin Impurity H has implications in pharmacological research, particularly in understanding vitamin B12 deficiency and related disorders. It aids in developing therapeutic strategies for conditions such as pernicious anemia and malabsorption syndromes .

Animal Nutrition

Recent studies have assessed the safety and efficacy of cyanocobalamin produced via fermentation with specific bacterial strains for use as a feed additive in animal nutrition. The findings indicate that it meets nutritional requirements without posing safety concerns for animal health .

Pharmacokinetics

The pharmacokinetic properties of cyanocobalamin include:

- Bioavailability : Ranges from 1% to 5% when taken orally.

- Elimination Half-Life : Approximately six days.

- Storage : Primarily stored in the liver .

Mucoadhesive Formulations

Research has demonstrated that mucoadhesive formulations can enhance the bioavailability of cyanocobalamin by increasing residence time at the administration site, thereby improving absorption rates.

Stability Assessment

A validated High-Performance Liquid Chromatography (HPLC) method was developed to assess the stability of cyanocobalamin in medical foods. This study highlighted that impurities could significantly affect the efficacy of vitamin B12 formulations .

Toxicology Studies

Studies evaluating the safety of cyanocobalamin produced through fermentation with genetically modified organisms have indicated no toxic compounds were produced during fermentation, although concerns regarding endotoxin levels were noted .

Mécanisme D'action

Target of Action

Cyanocobalamin, also known as Vitamin B12, is a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is used in cell replication and hematopoiesis

Mode of Action

The mode of action of Cyanocobalamin involves forming red blood cells by a process called erythropoiesis. This is achieved by converting a substance called methylmalonyl-CoA to succinyl-CoA

Biochemical Pathways

Cyanocobalamin is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin . It undergoes some enterohepatic recycling

Pharmacokinetics

The pharmacokinetics of Cyanocobalamin involve absorption from the terminal ileum, which requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . It is excreted in urine (50% to 98%, unchanged drug)

Result of Action

The result of Cyanocobalamin’s action is the prevention of pernicious anemia, vitamin B12 deficiency due to dietary deficiencies, gastrointestinal malabsorption, folic acid deficiency, parasitic infestation, inadequate secretion of intrinsic factor, and inadequate utilization of B12

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyanocobalamin. For example, dietary intake, genetic factors, poverty, low consumption of animal-derived foods, geohelminth infection, and vitamin A and folate status can affect vitamin B12 status

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'8-épi-Cyanocobalamine implique la modification de la structure du cycle corrine de la cyanocobalamine. Le processus comprend généralement les étapes suivantes :

Matière première : La cyanocobalamine (vitamine B12) est utilisée comme matière première.

Conditions réactionnelles : La réaction implique l'utilisation de réactifs et de catalyseurs spécifiques pour induire la configuration épi en position C8.

Méthodes de production industrielle : La production industrielle de l'8-épi-Cyanocobalamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Synthèse en masse : De grandes quantités de cyanocobalamine sont soumises aux conditions réactionnelles mentionnées ci-dessus.

Purification : Le produit est purifié à l'aide de techniques telles que la chromatographie pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions : L'8-épi-Cyanocobalamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation du cobalt.

Réduction : Les réactions de réduction peuvent convertir le centre de cobalt à des états d'oxydation inférieurs.

Substitution : Des réactions de substitution de ligand peuvent se produire, où le ligand cyanure est remplacé par d'autres ligands.

Réactifs et conditions courants :

Réactifs d'oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réactifs de réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Réactifs de substitution : Des ligands tels que l'ammoniac, l'eau et divers ligands organiques peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers complexes de cobalt avec différents ligands et états d'oxydation .

4. Applications de la recherche scientifique

L'8-épi-Cyanocobalamine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des dérivés de la cobalamine et leurs réactions.

Biologie : Le composé est utilisé pour enquêter sur le rôle des dérivés de la vitamine B12 dans les systèmes biologiques.

Médecine : La recherche sur l'8-épi-Cyanocobalamine permet de comprendre le potentiel thérapeutique des dérivés de la vitamine B12 dans le traitement des carences et des troubles associés.

Industrie : Elle est utilisée dans le développement de compléments alimentaires et d'aliments enrichis

5. Mécanisme d'action

Le mécanisme d'action de l'8-épi-Cyanocobalamine implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Le composé interagit avec des enzymes qui nécessitent de la cobalamine comme cofacteur, telles que la méthionine synthase et la méthylmalonyl-CoA mutase.

Voies impliquées : Elle joue un rôle dans la synthèse de l'ADN, le métabolisme des acides gras et le métabolisme des acides aminés. .

Comparaison Avec Des Composés Similaires

L'8-épi-Cyanocobalamine est comparée à d'autres composés similaires pour mettre en évidence son caractère unique :

Hydroxocobalamine : Un autre dérivé de la vitamine B12, où le ligand cyanure est remplacé par un groupe hydroxyle.

Méthylcobalamine : Une forme biologiquement active de vitamine B12 avec un groupe méthyle au lieu du cyanure.

Adénosylcobalamine : Une autre forme active de vitamine B12 avec un groupe adénosyle

Chacun de ces composés a des propriétés et des applications uniques, l'8-épi-Cyanocobalamine étant particulièrement utile en recherche en raison de sa configuration structurale distincte.

Activité Biologique

Cyanocobalamin Impurity H, a compound related to Vitamin B12, has garnered attention due to its potential biological activities and implications in pharmacological applications. This article provides a detailed overview of the biological activity of Cyanocobalamin Impurity H, including its characteristics, mechanisms of action, and relevant research findings.

Overview of Cyanocobalamin

Cyanocobalamin is a synthetic form of Vitamin B12, widely utilized in dietary supplements and pharmaceuticals due to its stability compared to other forms like methylcobalamin and adenosylcobalamin. The compound is crucial for various biological processes, including DNA synthesis, red blood cell formation, and neurological function. It is converted in the body into its active forms—methylcobalamin and adenosylcobalamin—after ingestion .

Characteristics of Cyanocobalamin Impurity H

Cyanocobalamin Impurity H (CAS No: 13422-51-0) is classified as an impurity in the synthesis of cyanocobalamin. Its characterization involves understanding its chemical structure, stability, and how it interacts within biological systems. The molecular weight of cyanocobalamin is approximately 1355.4 Da, and it exhibits high solubility but low permeability, categorizing it as a Class III compound in the Biopharmaceutical Classification System (BCS) .

The biological activity of Cyanocobalamin Impurity H can be attributed to its role as a precursor to active forms of Vitamin B12. Once ingested, cyanocobalamin undergoes conversion in the body:

- Methylcobalamin : Active in the cytosol and plays a vital role in methylation reactions.

- Adenosylcobalamin : Active in mitochondria and essential for energy metabolism.

These transformations are critical for cellular functions, particularly in hematopoiesis and neurological health .

Pharmacokinetics

Cyanocobalamin is primarily absorbed in the distal ileum with a bioavailability ranging from 1% to 5% when taken orally due to limited transporter-mediated absorption. Parenteral administration significantly enhances bioavailability . The elimination half-life is approximately six days, with significant storage occurring in the liver .

Case Studies

- Mucoadhesive Formulations : Recent studies have explored enhancing the bioavailability of cyanocobalamin through mucoadhesive formulations. A study demonstrated that specific formulations could increase residence time at the administration site, leading to improved absorption rates .

- Stability Assessment : Research has shown that cyanocobalamin can undergo degradation under certain conditions. A validated HPLC method was developed to assess its stability in medical foods, indicating that impurities could affect its efficacy .

- Toxicology Studies : Evaluations regarding the safety of cyanocobalamin produced through fermentation with genetically modified organisms have been conducted. The findings suggest that while there are concerns regarding endotoxin levels and potential irritancy, no toxic compounds were produced during fermentation .

Table 1: Pharmacokinetic Properties of Cyanocobalamin

| Property | Value |

|---|---|

| Molecular Weight | 1355.4 Da |

| Bioavailability | 1% - 5% (oral) |

| Elimination Half-Life | ~6 days |

| Storage | Liver |

Table 2: Mucoadhesive Formulation Results

| Formulation | Mucoadhesive Strength (g) | Drug Release (%) | Residence Time (min) |

|---|---|---|---|

| S11 | 26 ± 1 | 76.85 | 118.2 ± 2.89 |

| S5 | TBD | TBD | TBD |

Propriétés

Numéro CAS |

41325-63-7 |

|---|---|

Formule moléculaire |

C63H88CoN14O14P |

Poids moléculaire |

1355.4 g/mol |

Nom IUPAC |

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |

Clé InChI |

FDJOLVPMNUYSCM-KYGGNWNPSA-L |

SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Cyano-8-epicobalamin; (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine; 8-epi-Cyanocobalamin |

Origine du produit |

United States |

Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?

A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.

Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?

A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.